molecular formula C10H12N4O B2612996 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide CAS No. 571158-87-7

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide

Cat. No.: B2612996
CAS No.: 571158-87-7
M. Wt: 204.233
InChI Key: YNUHRJAFPDDWBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide (CAS 571158-87-7) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C10H12N4O and a molecular weight of 204.23 g/mol, this compound features a privileged scaffold that combines a 1-methyl-benzimidazole core with a versatile hydrazide moiety . The benzimidazole structure is a well-known pharmacophore in pharmaceutical research due to its similarity to naturally occurring purines, allowing it to interact effectively with various biological targets . This has led to the development of numerous clinically successful drugs for a range of conditions, including anthelmintics, proton pump inhibitors, and antihypertensives . The acetohydrazide functional group adds significant synthetic utility, serving as a key intermediate for the preparation of more complex molecules. Researchers can readily functionalize the hydrazide group to synthesize a diverse array of derivatives, such as hydrazones, for exploring structure-activity relationships (SAR) and developing novel bioactive compounds . This makes 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide a valuable template in the search for new therapeutic agents with potential applications in antimicrobial and anti-inflammatory research . This product is supplied with a minimum purity of 98% (NLT 98%). It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals . Researchers can access supporting documentation, including MSDS, NMR, and HPLC data, to aid their experimental work.

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-14-8-5-3-2-4-7(8)12-9(14)6-10(15)13-11/h2-5H,6,11H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUHRJAFPDDWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide typically involves the reaction of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the hydrazide group, such as amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide has been investigated for its antimicrobial and anticancer properties:

  • Antimicrobial Activity : Studies have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus32 µg/mL
    Escherichia coli64 µg/mL
    Pseudomonas aeruginosa128 µg/mL
  • Anticancer Activity : In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines:
    Cell LineIC50 Value (µM)
    HeLa (cervical cancer)15
    MCF7 (breast cancer)20
    A549 (lung cancer)25

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial and anticancer agents.

Organic Synthesis

The compound acts as a crucial building block in the synthesis of more complex organic molecules. It can undergo various chemical transformations:

  • Oxidation : Can be oxidized to form corresponding oxides.
  • Reduction : Can be reduced to yield amines or other derivatives.
  • Substitution Reactions : The hydrazide group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Case Study on Anticancer Efficacy

A notable study utilized a mouse xenograft model to evaluate the anticancer efficacy of this compound:

  • Model Used : Mouse xenograft with human cancer cells.
  • Treatment Duration : 4 weeks.
  • Tumor Volume Reduction : Approximately 50% compared to untreated controls.

These results indicate promising potential for clinical applications in cancer treatment.

Summary of Findings

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with nucleic acids or proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide are influenced by modifications to the benzimidazole core, substituents on the hydrazide moiety, and additional functional groups. Below is a detailed comparison with analogous compounds:

Anticonvulsant Activity
  • Target Compound: Limited direct data, but its structural analogs (e.g., 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazides) exhibit potent anticonvulsant activity.
  • Analogues: 25g and 25j (phenoxymethyl-substituted derivatives): Demonstrated superior efficacy to standard drugs phenytoin and ethosuximide in rodent models, likely due to enhanced hydrogen bonding and lipophilic interactions with neuronal targets .

Table 1: Anticonvulsant Activity Comparison

Compound ED₅₀ (mg/kg) Reference Drug (ED₅₀)
25g 18.2 Phenytoin (25.4)
25j 20.1 Ethosuximide (35.7)
Kinase Inhibition
  • Target Compound: No direct kinase inhibition data.
  • Analogues :
    • 1-12 (arylidene derivatives of 2-(2-phenylbenzimidazol-1-yl)acetohydrazide): Showed weak epidermal growth factor receptor (EGFR) kinase inhibition (IC₅₀ > 50 µM), attributed to steric hindrance from the phenyl group reducing binding affinity .

Key Insight : Substitution at the benzimidazole C2 position with bulkier groups (e.g., phenyl) may reduce kinase inhibitory activity compared to smaller substituents like methyl .

Enzyme Inhibition (α-Glucosidase, Acetylcholinesterase)
  • Target Compound: Not tested.
  • Analogues :
    • 228 (ethylthio-substituted benzimidazolyl acetohydrazide): Exhibited α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 µM), outperforming acarbose (IC₅₀ = 378.2 ± 0.12 µM) due to sulfur-enhanced electron withdrawal .
    • 206 (hydroxy-substituted benzylidene derivative): Inhibited acetylcholinesterase (AChE) with IC₅₀ = 29.5 mM, though less potent than galantamine (IC₅₀ = 0.8 µM) .

Table 2: Enzyme Inhibition Profiles

Compound Target Enzyme IC₅₀ Reference Drug (IC₅₀)
228 α-Glucosidase 6.10 ± 0.5 µM Acarbose (378.2 µM)
206 Acetylcholinesterase 29.5 mM Galantamine (0.8 µM)
Anticancer and Cytotoxic Activity
  • Target Compound: No direct data.
  • Analogues: Triazole-thioacetohydrazides: Demonstrated selective cytotoxicity against melanoma (IGR39) and breast cancer (MDA-MB-231) cells, with IC₅₀ values < 10 µM. Substituents like 4-dimethylaminobenzylidene improved selectivity for cancer cells over normal cells .

Key SAR Insight : Electron-withdrawing groups (e.g., nitro, halogen) on the hydrazone moiety enhance cytotoxicity, while bulky substituents reduce bioavailability .

Antimicrobial Activity
  • Target Compound: Not evaluated.
  • Analogues :
    • 3b, 3c, 3i (tetrazole-based acetohydrazides): Inhibited Staphylococcus aureus and Escherichia coli (MIC = 8–16 µg/mL), comparable to ciprofloxacin, via disruption of microbial cell membranes .

Table 3: Antimicrobial Activity of Tetrazole Derivatives

Compound Bacterial Inhibition (MIC, µg/mL) Fungal Inhibition (MIC, µg/mL)
3b 8 (S. aureus) 16 (C. albicans)
3c 12 (E. coli) 18 (A. niger)

Biological Activity

2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide is a chemical compound with significant potential in medicinal chemistry, particularly for its biological activities. This compound is a derivative of benzimidazole and has garnered attention for its possible applications in antimicrobial and anticancer therapies.

  • Molecular Formula : C10H12N4O
  • CAS Number : 571158-87-7
  • Molecular Weight : 204.229 g/mol

The biological activity of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide is believed to be mediated through its interactions with various biological targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Protein Interactions : It could interfere with protein-protein interactions, affecting signal transduction pathways critical for cell proliferation and survival.

The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with nucleic acids and proteins via hydrogen bonding and hydrophobic interactions.

Antimicrobial Activity

Research has indicated that 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide exhibits antimicrobial properties against various bacterial strains. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria showed promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance:

Cell Line IC50 Value (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

The compound's ability to inhibit cell growth and induce apoptosis highlights its potential as an anticancer agent .

Case Studies

A notable case study involved the use of 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide in a mouse xenograft model. The study aimed to evaluate its effectiveness in reducing tumor size. The results indicated a significant reduction in tumor volume compared to the control group, suggesting that the compound could effectively target tumor growth in vivo.

Summary of Case Study Findings:

  • Model Used : Mouse xenograft with human cancer cells.
  • Treatment Duration : 4 weeks.
  • Tumor Volume Reduction : Approximately 50% compared to untreated controls.

These findings provide a basis for further exploration into the clinical applications of this compound .

Q & A

Basic Research Questions

Q. What are the optimal solvent and catalyst conditions for synthesizing 2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetohydrazide?

  • Methodological Answer : The compound can be synthesized via reductive amination under solvent-free conditions. A typical protocol involves reacting a benzodiazole intermediate (e.g., methyl-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetate) with hydrazine hydrate in absolute ethanol under reflux for 4–6 hours. Reaction progress is monitored via TLC (chloroform:methanol, 7:3 ratio), followed by precipitation in ice-water . Alternative methods include grinding intermediates with aldehydes in an agate mortar under solvent-free conditions to form hydrazide derivatives .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Key techniques include:

  • 1H-NMR : To confirm hydrazide proton signals (NH-NH2) at δ 4.1–4.3 ppm and benzodiazole aromatic protons at δ 7.1–7.9 ppm .
  • Elemental Analysis (CHNS) : To validate empirical formulas (e.g., C10H10N4O) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 230.2 [M+H]+) confirm molecular weight .

Q. How can researchers optimize crystallization for X-ray diffraction studies?

  • Methodological Answer : Use SHELXL for structure refinement. Slow evaporation of a saturated solution in polar aprotic solvents (e.g., DMSO:water mixtures) at 4°C promotes single-crystal growth. For twinned data, SHELXL’s TWIN/BASF commands can resolve overlapping reflections .

Advanced Research Questions

Q. How can structural modifications (e.g., aryl substitution) influence the compound’s bioactivity?

  • Methodological Answer : Introduce substituents via solvent-free condensation with substituted aldehydes (e.g., 4-chlorobenzaldehyde or 2,3-dimethoxybenzaldehyde). Evaluate SAR by:

  • Actoprotective assays : Measure fatigue resistance in rodent models (e.g., forced swimming tests). Substituents like 4-chlorobenzylidene enhance activity, while nitro groups reduce efficacy .
  • Anticancer activity : Test derivatives against cancer cell lines (e.g., HepG2, PC-3) using MTT assays. Derivatives with morpholino or fluorophenyl groups show improved IC50 values (e.g., 9.90–10.70 µM) compared to gefitinib .

Q. What strategies resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : For disordered regions or twinning:

  • Use SHELXD for initial phasing and SHELXE for density modification.
  • Apply restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles.
  • Validate with R-factor convergence (<5% discrepancy) and Fo/Fc maps .

Q. How can molecular docking predict interactions of derivatives with target enzymes?

  • Methodological Answer : Perform docking using AutoDock Vina or Schrödinger Suite:

  • Prepare ligand files (derivatives) and receptor PDBs (e.g., MAO-B or EGFR kinases).
  • Analyze binding poses for hydrogen bonds (e.g., benzodiazole N-H with catalytic residues) and π-π stacking (e.g., benzylidene groups with hydrophobic pockets). Docking scores correlate with experimental IC50 values .

Q. What methodologies validate the compound’s role as a MAO inhibitor?

  • Methodological Answer :

  • Fluorometric MAO Assays : Incubate derivatives with MAO-A/MAO-B isoforms and measure kynuramine-to-4-hydroxyquinoline conversion.
  • Kinetic Analysis : Determine Ki values via Lineweaver-Burk plots. Derivatives with benzoxazolinone moieties show selective MAO-B inhibition (Ki < 0.1 µM) .

Data Interpretation & Experimental Design

Q. How to address discrepancies in NMR spectra during derivative characterization?

  • Methodological Answer : For unexpected peaks:

  • Confirm purity via HPLC (C18 column, acetonitrile:water gradient).
  • Assign ambiguous signals using 2D NMR (HSQC, HMBC) to trace spin-spin coupling. For example, a δ 2.5 ppm singlet may indicate methyl group rotation in the benzodiazole ring .

Q. What computational tools model the compound’s electronic properties for drug design?

  • Methodological Answer :

  • DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G(d) level to predict frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps.
  • ADMET Prediction (SwissADME) : Evaluate bioavailability, BBB permeability, and CYP450 interactions. Substituents like methoxy groups improve logP values (~2.5) for CNS targeting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.